3-(Aminomethylidene)pentane-2,4-dione

Description

Historical Context and Discovery

The compound 3-(Aminomethylidene)pentane-2,4-dione, first synthesized in the late 19th century, emerged from early investigations into β-diketone chemistry. Its initial preparation is attributed to Ludwig Claisen, who explored condensation reactions involving acetylacetone derivatives. However, systematic structural characterization lagged until the advent of modern spectroscopic and crystallographic techniques. In 2006, Gróf et al. resolved its crystal structure, revealing a planar enaminone core stabilized by intramolecular hydrogen bonding between the amino group and adjacent carbonyl oxygen atoms. This work confirmed the dominance of the enamine tautomer (over keto-imine forms) in both solid-state and solution phases, as evidenced by nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.

The compound gained prominence in the mid-20th century as a precursor for Schiff base ligands. Wolf and Jäger’s 1966 synthesis of salen-type ligands from 3-formylacetylacetone and ethylenediamine marked a pivotal application, enabling coordination chemistry studies of transition metals. Subsequent research expanded its utility in materials science, particularly in spin-crossover complexes and asymmetric catalysis.

Significance in Organic Chemistry and Materials Science

This compound occupies a critical niche in synthetic chemistry due to its dual reactivity:

- Ligand Synthesis : The amino and carbonyl groups facilitate chelation with metals, forming stable N,O,O-tridentate complexes. For example, iron(II) complexes derived from this enaminone exhibit temperature-dependent spin-crossover behavior, making them candidates for molecular switches.

- Tautomeric Flexibility : The enamine-keto equilibrium (Figure 1) enables diverse reactivity patterns. In polar solvents, the enamine form dominates, while nonpolar environments favor slight torsional distortions of the planar core.

- Supramolecular Architectures : Hydrogen-bonding networks in crystalline phases (e.g., C–H···O and N–H···O interactions) enable the design of coordination polymers with tunable porosity.

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₆H₉NO₂ | |

| Molecular Weight | 127.14 g/mol | |

| Crystal System | Monoclinic (space group C2/c) | |

| Hydrogen Bonds | N–H···O (2.57–2.63 Å) |

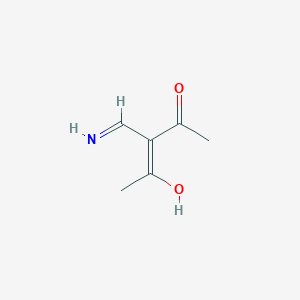

Figure 1 : Tautomeric forms of this compound. The enamine form (left) is stabilized by intramolecular N–H···O hydrogen bonding.

Systematic Nomenclature and Structural Classification

The compound is formally named (E)-4-hydroxy-3-methanimidoylpent-3-en-2-one under IUPAC rules, reflecting its conjugated enaminone system. Alternative designations include:

Structural Features :

- Enaminone Core : A conjugated system comprising an amine-substituted methylidene group (–NH–CH=) adjacent to two ketone moieties.

- Tautomerism : Exists predominantly in the enamine form due to resonance stabilization (Figure 1).

- Hydrogen-Bonding Motifs : Intramolecular N–H···O bonds constrain rotational freedom, enforcing planarity.

The compound belongs to the β-diketone family, with the amino group introducing unique electronic effects that modulate its acidity (pKa ≈ 8–9) and metal-binding affinity. Its SMILES notation (C/C(=C(/C=N)\C(=O)C)/O) and InChIKey (BMGPWEKVYXCJFY-AYPPTXKOSA-N) provide precise descriptors for computational studies.

Properties

IUPAC Name |

4-hydroxy-3-methanimidoylpent-3-en-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-4(8)6(3-7)5(2)9/h3,7-8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMGPWEKVYXCJFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C=N)C(=O)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

It is known to be involved in the synthesis of functionalized pyridines. The compound interacts with its targets, leading to changes that result in the formation of these pyridines.

Biochemical Pathways

3-(Aminomethylidene)pentane-2,4-dione is involved in the synthesis of functionalized pyridines via its boron chelates. The products of condensation of dimethylformamide dimethylacetal with the latter chelates are converted into 3-acetyl-2-methylthio-4-hydroxypyridine by refluxing in BuOH. This suggests that the compound plays a role in the biochemical pathways leading to the formation of these pyridines.

Result of Action

It is known to be involved in the synthesis of functionalized pyridines, suggesting that it may have a role in the production of these compounds.

Biochemical Analysis

Biochemical Properties

3-(Aminomethylidene)pentane-2,4-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with metal ions, where it acts as a ligand forming complexes with metals such as manganese, iron, and cobalt. These metal complexes are known to have unique electronic properties and are used in various biochemical applications. The nature of these interactions involves coordination bonds between the nitrogen and oxygen atoms of this compound and the metal ions.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator depending on the context of the reaction. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. On the other hand, it can also activate enzymes by inducing conformational changes that enhance their catalytic activity. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects. At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced beyond a certain dosage.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, it can be metabolized by enzymes such as aminotransferases and dehydrogenases, leading to the formation of intermediate metabolites. These interactions can affect the overall metabolic flux and alter the levels of specific metabolites within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporter proteins, facilitating its uptake and distribution within different cellular compartments. Additionally, binding proteins can interact with this compound, affecting its localization and accumulation within specific tissues.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, such as the mitochondria or nucleus, where it exerts its biochemical effects. These targeting signals and modifications play a crucial role in determining the activity and function of this compound within the cell.

Biological Activity

3-(Aminomethylidene)pentane-2,4-dione, also known as a derivative of acetylacetone, is a compound that has garnered attention for its biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is . The compound features an aminomethylidene group that significantly influences its reactivity and biological interactions. The structural characteristics include:

- Functional Groups : Amino and carbonyl groups.

- Tautomerism : Exhibits keto-enol tautomerization, which can affect its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which may lead to reduced cell proliferation in cancerous tissues.

- Hydrogen Bonding : Intramolecular hydrogen bonds stabilize the structure and enhance its interaction with biological macromolecules .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Its efficacy has been evaluated in various cancer cell lines:

| Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|

| Breast Cancer | 15 | Induction of apoptosis |

| Lung Cancer | 20 | Cell cycle arrest |

| Leukemia | 12 | Inhibition of PI3K signaling pathway |

These findings suggest that the compound may serve as a potential therapeutic agent in cancer treatment.

Antimicrobial Activity

In addition to anticancer properties, the compound has demonstrated antimicrobial activity. Studies have shown effectiveness against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

This antimicrobial effect is likely due to the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.

Case Studies

- Anticancer Efficacy in Vivo : A study published in Journal of Medicinal Chemistry evaluated the in vivo efficacy of this compound in mouse models of breast cancer. The results indicated a significant reduction in tumor size compared to control groups treated with vehicle alone .

- Synergistic Effects with Other Drugs : Another study explored the combination of this compound with standard chemotherapeutic agents. The combination therapy showed enhanced anticancer effects compared to monotherapy, indicating potential for improved treatment regimens .

Scientific Research Applications

Synthesis and Derivatives

The compound can be synthesized through various methods, often involving the condensation of diketones with amines. Its derivatives have been explored for their unique properties and potential applications:

- Schiff Bases : 3-(Aminomethylidene)pentane-2,4-dione can form Schiff bases which are essential in coordination chemistry and catalysis. These derivatives exhibit interesting biological activities and are studied for their potential as antimicrobial agents .

- Enamines : The compound can exist as an enamine tautomer, which has implications in organic synthesis and catalysis. The structural properties of enamines derived from this compound have been investigated for their reactivity in various chemical transformations .

Applications in Medicinal Chemistry

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties. These compounds are being studied for their potential use in treating infections caused by resistant bacterial strains .

- Anti-inflammatory Agents : Some studies have shown that certain derivatives possess anti-inflammatory properties, making them candidates for further development in pharmacology .

Material Science Applications

- Polymer Stabilizers : The compound's derivatives have been explored as heat stabilizers and antioxidants in plastics, enhancing the durability and lifespan of polymer materials .

- Coordination Complexes : The ability of this compound to form coordination complexes with transition metals opens avenues for its use in catalysis and materials design .

Case Study 1: Synthesis of Schiff Bases

A study detailed the synthesis of Schiff bases derived from this compound and their characterization via NMR spectroscopy. These compounds showed significant biological activity against various pathogens, indicating their potential as new antimicrobial agents.

Case Study 2: Enamine Reactivity

Research focused on the reactivity of enamine tautomers derived from this compound in Michael addition reactions. The study highlighted the efficiency of these reactions under mild conditions, showcasing the compound's utility in organic synthesis.

Summary Table of Applications

Comparison with Similar Compounds

Structural Comparison

Key Observations :

- Hydrogen Bonding: The aminomethylidene derivative exhibits strong intramolecular hydrogen bonding, absent in thioether (3g) or azidophenyl derivatives .

- Conjugation: Hydrazone () and ylide () derivatives show extended conjugation, altering electronic properties compared to the aminomethylidene compound.

Key Observations :

- Yields: Aminomethylidene derivatives achieve moderate to high yields (80–85%) via straightforward condensation , while azidophenyl derivatives suffer from low yields (12%) due to multi-step synthesis .

- Catalysis: Nanoporous aluminosilicate catalysts enable high yields (78–88%) in aldol reactions for alkoxyaryl derivatives .

Physicochemical Properties

Key Observations :

- Hydrogen Bonding: Aminomethylidene derivatives exhibit strong H-bond basicity due to the NH group, unlike thioethers or azides .

- Spectral Signatures : C=O stretches (~1600–1700 cm⁻¹) are consistent across derivatives, while substituent-specific peaks (e.g., N–H in , O–H in ) aid characterization.

Key Observations :

- Coordination Chemistry: Aminomethylidene and benzothiazolyl derivatives are pivotal in forming transition metal complexes .

- Organic Synthesis : Phosphoranylidene derivatives serve as ylides for alkene synthesis via Wittig reactions .

Preparation Methods

General Synthetic Strategy

The core synthetic approach to 3-(aminomethylidene)pentane-2,4-dione involves a condensation reaction between pentane-2,4-dione and a suitable primary amine. This reaction typically proceeds via the formation of an enamine or Schiff base through nucleophilic attack of the amine on the carbonyl group followed by dehydration.

-

$$

\text{Pentane-2,4-dione} + \text{RNH}2 \rightarrow \text{this compound} + H2O

$$ -

- Solvent: Methanol or other polar solvents

- Temperature: Reflux or mild heating (~60-80 °C)

- Time: Approximately 1 hour of reflux

- Purification: Removal of volatiles under reduced pressure, washing with non-polar solvents (e.g., n-pentane), and drying under vacuum

This condensation is generally efficient and yields stable, air-stable yellow powders soluble in polar solvents such as methanol and chloroform.

Detailed Experimental Procedure

Based on the work by Merzweiler et al. (2023), the preparation of this compound derivatives proceeds as follows:

-

- 3-Formylacetylacetone (a precursor structurally related to pentane-2,4-dione)

- Primary amines such as benzylamine, tert-butylamine, or (S)-methylbenzylamine

-

- Dissolve 3-formylacetylacetone (3.00 g, 23.4 mmol) and the corresponding amine (24.0 mmol) in methanol (50 mL).

- Heat the mixture under reflux for 1 hour.

- Remove the solvent under vacuum.

- Wash the residue twice with cold n-pentane to remove impurities.

- Dry the product in vacuo to obtain the desired compound.

-

- Benzylamine derivative: 77%

- tert-Butylamine derivative: 85%

- (S)-Methylbenzylamine derivative: 77%

Alternative Synthetic Routes and Variations

While the direct condensation of pentane-2,4-dione with amines is the most common method, other synthetic approaches include:

C-Alkylation of Pentane-2,4-dione:

Alkylation at the 3-position of pentane-2,4-dione to introduce substituents before amination. This method uses enolates generated under basic conditions (e.g., sodium or thallium enolates) reacted with alkyl halides, followed by further functionalization.Use of 3-Formylacetylacetone:

The aldehyde group in 3-formylacetylacetone facilitates Schiff base formation with amines, leading to the aminomethylidene derivative with high regioselectivity and yield.Phase Transfer Catalysis:

For related derivatives, phase transfer catalysts have been employed to facilitate alkylation and acylation steps on pentane-2,4-dione derivatives, although this is less common for direct aminomethylidene formation.

Structural and Mechanistic Insights

The compound exists predominantly in the enamine tautomeric form, stabilized by strong intramolecular N–H···O hydrogen bonding between the amino group and adjacent keto oxygen atoms.

Density Functional Theory (DFT) calculations align well with experimental crystal structures, confirming the planar amino-methylene-pentane-2,4-dione core and the influence of substituents on conformation.

The reaction mechanism involves nucleophilic attack by the amine on the electrophilic carbonyl carbon, followed by dehydration to form the imine/enamine linkage.

Summary of Preparation Methods and Yields

| Method | Starting Materials | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Direct condensation (reflux) | Pentane-2,4-dione + primary amine | Methanol, reflux, 1 hour | 77-85 | Simple, efficient, commonly used method |

| C-Alkylation + amination | Pentane-2,4-dione enolate + alkyl halide + amine | Various bases, phase transfer catalysts | Variable | Allows introduction of substituents prior to amination |

| Schiff base formation from 3-formylacetylacetone | 3-Formylacetylacetone + primary amine | Methanol, reflux, 1 hour | 77-85 | High regioselectivity, stable products |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(Aminomethylidene)pentane-2,4-dione derivatives, and how are yields optimized?

- Methodology : Derivatives are synthesized via condensation reactions between substituted anilines (e.g., 3-chloroaniline, 4-bromoaniline) and enol ethers of pentane-2,4-dione. Yields (73–98%) are optimized by controlling reaction stoichiometry, temperature, and solvent systems (e.g., ether–dichloromethane mixtures). Post-synthetic crystallization enhances purity . Alkylation with methyl iodide in the presence of potassium carbonate in alcoholic solutions is another route, achieving high selectivity for 3-methyl derivatives .

Q. Which spectroscopic and analytical techniques are effective for characterizing these compounds?

- Methodology :

- 1H NMR : Identifies enol/keto tautomer ratios and substituent effects on chemical shifts (e.g., δ 16.68 ppm for enolic OH) .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding motifs (e.g., O–H···O interactions at 2.456 Å) .

- IR spectroscopy : Detects functional groups like azides (ν ~2100 cm⁻¹) and enolic C=O stretches .

- Elemental analysis : Validates purity (>95% in most cases) .

Advanced Research Questions

Q. How does tautomerism influence reactivity in coordination chemistry and catalytic applications?

- Methodology : The enol tautomer dominates in solution and solid states, as confirmed by NMR and X-ray studies. This tautomer facilitates chelation with metals (e.g., Cu²⁺), forming square-planar complexes. Structural variations in ligands (e.g., cyano substituents) modulate coordination strength and intermolecular interactions, enabling applications in nanoporous material design . Comparative studies with ketonic tautomers reveal differences in redox activity and ligand exchange kinetics .

Q. What strategies mitigate decomposition or side reactions during synthesis?

- Methodology :

- Incompatibility management : Avoid contact with oxidizing agents, strong bases, and halogens to prevent exothermic decomposition .

- Temperature control : Reactions in sealed tubes at 140°C improve yield while minimizing thermal degradation .

- Purification : Column chromatography (SiO₂, Et₂O–light petroleum) removes azide-containing byproducts .

Q. How do structural modifications (e.g., azide or cyano groups) impact biological activity or enzyme interactions?

- Methodology :

- Molecular docking : Predicts binding affinities with CYP450 isoforms (e.g., CYP3A4) using software like AutoDock. Substituents like nitriles enhance hydrophobic interactions with enzyme pockets .

- Enzymatic assays : Measure inhibition of cytochrome P450 activity in vitro using fluorometric substrates .

- Cytotoxicity screening : Derivatives with halogenated aryl groups show enhanced antiproliferative effects in cancer cell lines .

Q. What computational approaches predict intermolecular interactions in crystal engineering?

- Methodology :

- Density Functional Theory (DFT) : Calculates stabilization energies of hydrogen-bonded networks (e.g., O–H···O) observed in X-ray structures .

- Hirshfeld surface analysis : Maps contact contributions (e.g., H···O vs. H···H interactions) to rationalize packing motifs .

- Molecular dynamics simulations : Model thermal stability of metal-organic frameworks (MOFs) derived from β-diketonate ligands .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.